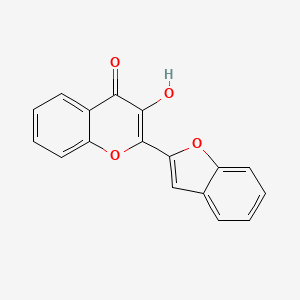

2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one

Overview

Description

2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Mechanism of Action

Target of Action

Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Mode of Action

Benzofuran derivatives have been reported to exhibit antimicrobial activity . For instance, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be an effective derivative against S. aureus and E. coli .

Biochemical Pathways

Benzofuran compounds have been reported to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Some substituted benzofurans have been reported to have significant cell growth inhibitory effects .

Action Environment

A study has reported the biosynthesis of a benzofuran derivative from dibenzofuran using whole cells of pseudomonas putida strain b6-2 . This suggests that the compound’s action could potentially be influenced by environmental factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(Benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one are largely determined by its interactions with various biomolecules. For instance, it has been shown to interact with enzymes such as Src kinase . The nature of these interactions is often inhibitory, with the compound acting to reduce the activity of the enzyme .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . For example, it has been found to have anticancer activity against the human ovarian cancer cell line A2780 . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a number of different interactions at the molecular level. For example, it has been shown to bind to enzymes such as Src kinase, leading to inhibition of the enzyme’s activity . This can result in changes in gene expression and other downstream effects.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to undergo photoinduced 6π-electrocyclization, a process that can lead to the synthesis of other compounds . This suggests that the compound may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For example, it has been shown to induce profound dose-related behavioral activation in rats

Metabolic Pathways

This compound is involved in various metabolic pathways . For example, it has been shown to be a part of the dibenzofuran lateral pathway . This pathway involves several enzymes and cofactors, and the compound may have effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods are designed to achieve high yields and minimize side reactions.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method involves the use of microwave radiation to accelerate chemical reactions, reducing reaction times and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one has numerous scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Psoralen: Known for its use in the treatment of skin diseases like psoriasis and vitiligo.

8-Methoxypsoralen: Used in photochemotherapy for skin conditions.

Angelicin: Studied for its potential anti-cancer properties.

Uniqueness

2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one is unique due to its specific structural features and diverse biological activities. Unlike some other benzofuran derivatives, it combines the benzofuran and chromenone moieties, which may contribute to its enhanced biological activities and potential therapeutic applications .

Biological Activity

Overview

2-(Benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one, a compound belonging to the class of benzofuran derivatives, exhibits a diverse array of biological activities. These include anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. The compound's structural features contribute significantly to its pharmacological potential, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, particularly enzymes. For instance, it has been shown to inhibit Src kinase activity, which plays a crucial role in cell signaling pathways related to cancer progression and metastasis. This inhibition can lead to significant effects on cell growth and proliferation.

1. Anti-Tumor Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines, including:

- HePG2 (hepatocellular carcinoma)

- MCF-7 (breast cancer)

- Hela (cervical cancer)

- PC3 (prostate cancer)

In vitro assays have shown that this compound can induce apoptosis and affect cell cycle distribution in these cancer cells .

2. Antimicrobial Activity

Benzofuran derivatives, including the compound , have been evaluated for their antimicrobial properties. Studies indicate that they possess activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 0.78 μg/mL, indicating potent antibacterial effects .

3. Anti-Oxidative Properties

The compound has also been noted for its anti-oxidative capabilities, which are essential for mitigating oxidative stress-related diseases. This property is particularly relevant in the context of aging and chronic diseases such as cancer and cardiovascular disorders .

Case Studies

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of various benzofuran derivatives showed that this compound exhibited significant inhibitory effects on cell viability across multiple cancer lines, with IC50 values indicating strong potential for further development as an anti-cancer agent .

- Antimicrobial Testing : In another investigation, compounds derived from benzofuran were tested against Mycobacterium tuberculosis, revealing that some derivatives had MIC values lower than 10 μg/mL, suggesting their potential use in treating resistant strains of tuberculosis .

Pharmacokinetics

The pharmacokinetic profile of benzofuran derivatives indicates improved bioavailability and absorption characteristics compared to other compounds in the same class. This enhancement allows for more effective dosing regimens and therapeutic outcomes in clinical settings.

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)-3-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O4/c18-15-11-6-2-4-8-13(11)21-17(16(15)19)14-9-10-5-1-3-7-12(10)20-14/h1-9,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRXLIAJGDRMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=C(C(=O)C4=CC=CC=C4O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.